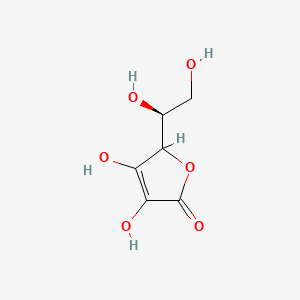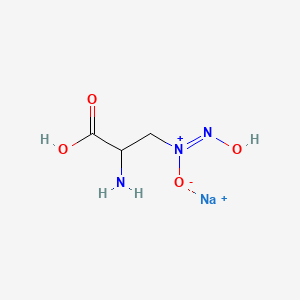
Deoxycholicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxycholic acid is a secondary bile acid produced by the metabolism of intestinal bacteria. It is one of the metabolic byproducts of cholic acid, a primary bile acid secreted by the liver. Deoxycholic acid plays a crucial role in the emulsification and absorption of dietary fats in the intestine. It is also used in various medical and cosmetic applications, particularly for the reduction of submental fat .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deoxycholic acid can be synthesized through several methods, including the oxidation of cholic acid. One common synthetic route involves the microbial fermentation of phytosterols using specific strains of Mycobacterium. This process yields intermediates that can be further converted into deoxycholic acid through chemical reactions .
Industrial Production Methods
Industrial production of deoxycholic acid often involves the extraction and purification from bile sources. The process includes several steps such as hydrolysis, crystallization, and filtration to obtain high-purity deoxycholic acid. Advanced methods also utilize enzymatic reactions to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Deoxycholic acid undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduces ketones to hydroxyl groups.
Substitution: Replaces hydroxyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like thionyl chloride or phosphorus tribromide
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of deoxycholic acid, which have distinct properties and applications .
Applications De Recherche Scientifique
Deoxycholic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studies on its role in lipid metabolism and its effects on cellular processes.
Medicine: Employed in the treatment of gallstones and as an injectable for fat reduction.
Industry: Utilized in the formulation of pharmaceuticals and cosmetics .
Mécanisme D'action
Deoxycholic acid exerts its effects by emulsifying dietary fats in the gut, facilitating their absorption. When injected subcutaneously, it disrupts the cell membranes of adipocytes, leading to cell lysis and the subsequent removal of fat cells by macrophages. This mechanism is particularly useful in cosmetic procedures for fat reduction .
Comparaison Avec Des Composés Similaires
Deoxycholic acid is similar to other bile acids such as:
- Cholic acid
- Chenodeoxycholic acid
- Ursodeoxycholic acid
- Lithocholic acid
Uniqueness
Deoxycholic acid is unique in its strong emulsifying properties and its ability to disrupt adipocyte cell membranes, making it particularly effective for fat reduction treatments .
Propriétés
Formule moléculaire |
C24H40O4 |
|---|---|
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16-,17?,18?,19?,20?,21+,23?,24?/m1/s1 |
Clé InChI |
KXGVEGMKQFWNSR-GPTTVZJUSA-N |
SMILES isomérique |
CC(CCC(=O)O)C1CCC2C1([C@H](CC3C2CCC4C3(CC[C@H](C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine](/img/structure/B13413282.png)
![[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid](/img/structure/B13413292.png)
